Cas no 376646-62-7 (1-(4-bromo-2-methylphenyl)methanamine)

1-(4-Bromo-2-methylphenyl)methanamine is a brominated aromatic amine derivative with a methyl substituent on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the reactive primary amine and bromine substituent, enable selective functionalization through cross-coupling reactions, nucleophilic substitutions, or further derivatization. The presence of the methyl group enhances steric and electronic modulation, making it valuable for fine-tuning molecular properties in target applications. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to ensure stability.
1-(4-bromo-2-methylphenyl)methanamine structure
376646-62-7 structure
Product Name:1-(4-bromo-2-methylphenyl)methanamine
CAS No:376646-62-7
MF:C8H10BrN
MW:200.075701236725
MDL:MFCD01310789
CID:298178
PubChem ID:2735592
Update Time:2025-05-28

1-(4-bromo-2-methylphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,4-bromo-2-methyl-
    • (4-Bromo-2-methylphenyl)methanamine
    • 4-Bromo-2-methyl benzylamine
    • 4-BROMO-2-METHYLBENZYLAMINE
    • 4-bromo-2-methyl benzyl amine
    • Benzenemethanamine, 4-bromo-2-methyl-
    • PubChem19930
    • CRDQDMSHRCFAAW-UHFFFAOYSA-N
    • 4-bromo-2-methyl-benzenemethanamine
    • 9535AF
    • NE42290
    • AS06015
    • CM10182
    • BC646006
    • BC004489
    • AK156403
    • ST24034618
    • C
    • 1-(4-bromo-2-methylphenyl)methanamine
    • SB77656
    • BS-13283
    • 376646-62-7
    • CS-0030807
    • SY040566
    • A856665
    • AKOS009158755
    • AMY38456
    • 4-Bromo-2-Methylbenzylaminie
    • BQA64662
    • MFCD01310789
    • SCHEMBL607749
    • EN300-117763
    • FT-0703968
    • DTXSID60370817
    • DB-106641
    • MDL: MFCD01310789
    • Inchi: 1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
    • InChI Key: CRDQDMSHRCFAAW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CN)=C(C)C=1

Computed Properties

  • Exact Mass: 198.9997
  • Monoisotopic Mass: 199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.410±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 270.9±25.0 ºC (760 Torr),
  • Flash Point: 117.6±23.2 ºC,
  • Refractive Index: 1.58
  • Solubility: Slightly soluble (2 g/l) (25 º C),
  • PSA: 26.02
  • Sensitiveness: Air Sensitive
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(4-bromo-2-methylphenyl)methanamine Security Information

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1-(4-bromo-2-methylphenyl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:376646-62-7)1-(4-bromo-2-methylphenyl)methanamine
Order Number:A856665
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):206.0/330.0/761.0
Email:sales@amadischem.com

Additional information on 1-(4-bromo-2-methylphenyl)methanamine

Research Brief on 1-(4-bromo-2-methylphenyl)methanamine (CAS: 376646-62-7) in Chemical Biology and Pharmaceutical Applications

1-(4-bromo-2-methylphenyl)methanamine (CAS: 376646-62-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic amine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of novel small-molecule therapeutics. Recent studies have highlighted its potential as a key intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, with demonstrated applications in oncology and central nervous system disorders.

Structural analysis reveals that the bromo and methyl substituents on the phenyl ring confer unique electronic and steric properties to this compound, making it particularly valuable for structure-activity relationship (SAR) studies. The primary amine functionality allows for diverse derivatization possibilities, enabling researchers to explore various pharmacophore configurations. Recent patent filings (2022-2023) have demonstrated its incorporation into lead compounds targeting Bruton's tyrosine kinase (BTK) and tropomyosin receptor kinase (Trk) family members.

In synthetic methodology developments, researchers at several academic institutions have reported improved protocols for the preparation of 1-(4-bromo-2-methylphenyl)methanamine. A 2023 publication in Organic Process Research & Development described a catalytic reductive amination approach using a novel iridium catalyst system that achieves >90% yield with excellent purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.

Biological evaluations have shown promising results for derivatives of 1-(4-bromo-2-methylphenyl)methanamine. In particular, a series of compounds incorporating this scaffold demonstrated sub-micromolar activity against several cancer cell lines in recent preclinical studies. The bromo substituent appears to play a crucial role in target binding, as evidenced by crystallographic studies of inhibitor-protein complexes published in Journal of Medicinal Chemistry (2023).

From a safety and ADME perspective, recent pharmacokinetic studies of related compounds suggest that the 1-(4-bromo-2-methylphenyl)methanamine core contributes to favorable metabolic stability while maintaining acceptable solubility profiles. This balance makes it particularly attractive for CNS-targeted drug development, where both blood-brain barrier penetration and metabolic stability are critical factors.

The compound's utility extends beyond therapeutic applications. Several research groups have employed 1-(4-bromo-2-methylphenyl)methanamine as a molecular probe in chemical biology studies. Its fluorescence properties when conjugated with appropriate fluorophores have enabled new approaches to live-cell imaging of specific cellular processes, as reported in a 2023 ACS Chemical Biology publication.

Looking forward, the unique combination of synthetic accessibility, structural versatility, and demonstrated biological activity positions 1-(4-bromo-2-methylphenyl)methanamine as an important scaffold for future drug discovery efforts. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, suggesting its relevance will continue to grow in coming years.

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Amadis Chemical Company Limited
(CAS:376646-62-7)1-(4-bromo-2-methylphenyl)methanamine
A856665
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):206.0/330.0/761.0
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